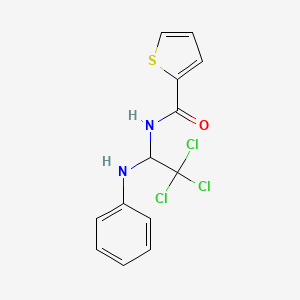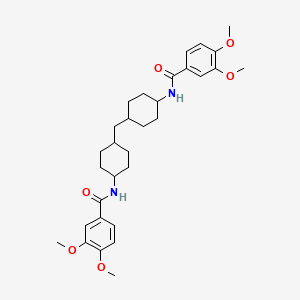
N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide, commonly known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have shown promising results in preclinical studies for their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of CI-994 involves its ability to inhibit the activity of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide enzymes, particularly N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide1 and N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide3. By inhibiting N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide activity, CI-994 can lead to the accumulation of acetylated histones, which can alter the expression of genes involved in cell growth, differentiation, and apoptosis. In addition, CI-994 can also induce the expression of pro-apoptotic genes, such as Bax and Bak, while suppressing the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, CI-994 can sensitize cancer cells to the effects of chemotherapy and radiation therapy, making them more susceptible to treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CI-994 in lab experiments is its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, which can provide valuable insights into the molecular mechanisms involved in cancer development and progression. However, one of the limitations of using CI-994 is its potential toxicity, particularly at higher doses, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of CI-994 in cancer treatment. One potential direction is the development of more potent and selective N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide inhibitors that can target specific N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide enzymes and minimize off-target effects. Another potential direction is the use of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide inhibitors in combination with other cancer therapies, such as immunotherapy, to enhance their efficacy. Finally, the use of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide inhibitors in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, is also an area of active research.
Métodos De Síntesis
The synthesis of CI-994 involves the reaction of 2-thiophenecarboxylic acid with 1-anilino-2,2,2-trichloroethanone in the presence of a base and a catalyst. The resulting compound is then purified by recrystallization to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
CI-994 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide enzymes, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting N-(1-anilino-2,2,2-trichloroethyl)-2-thiophenecarboxamide activity, CI-994 can lead to the accumulation of acetylated histones, which in turn can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N2OS/c14-13(15,16)12(17-9-5-2-1-3-6-9)18-11(19)10-7-4-8-20-10/h1-8,12,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAXADPLMZBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-phenylamino-ethyl)-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)
